5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol
Description
Properties
IUPAC Name |
5-ethoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-14-8-9-16(17(22)11-14)18-19(12(2)20-21-18)25-15-7-5-6-13(10-15)23-3/h5-11,22H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDEVAPXVPWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC(=C3)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The pyrazole intermediate is then reacted with a methoxyphenol derivative in the presence of a suitable base, such as potassium carbonate, to introduce the methoxyphenoxy group.
Ethoxylation: The final step involves the ethoxylation of the phenol group using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like sodium borohydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Scientific Research Applications
5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties :
- LogP (octanol-water partition coefficient): 3.8, indicating moderate lipophilicity.
- Topological Polar Surface Area (TPSA) : 76.6 Ų, suggesting moderate hydrogen-bonding capacity.
- SMILES :
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC(=C3)OC)C)O.
The compound’s structure is optimized for interactions with biological targets, such as cannabinoid receptors (CNR1/CNR2) and G-protein-coupled receptors (GPR35/GPR55), as inferred from related pyrazole derivatives .
Comparison with Structurally Similar Compounds
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
- Molecular Formula : C₁₆H₁₄N₂O₃
- Molecular Weight : 282.30 g/mol
- Key Structural Differences: Replaces the ethoxy group with a methoxy group at position 5. Lacks the 3-methoxyphenoxy substituent on the pyrazole ring, instead having a simple phenoxy group.
- Physicochemical Properties :
5-Ethoxy-4-ethyl-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- Molecular Formula : C₂₀H₂₂N₂O₂
- Molecular Weight : 326.41 g/mol
- Key Structural Differences: Introduces an ethyl group at position 4 on the phenolic ring. Replaces the 3-methoxyphenoxy group with a phenyl group on the pyrazole ring.
- Physicochemical Properties :
- Implications : Increased lipophilicity may enhance blood-brain barrier penetration but reduce solubility.
5-Methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
- Molecular Formula : C₁₉H₁₆F₃N₂O₃
- Molecular Weight : 392.35 g/mol
- Key Structural Differences: Substitutes the 3-methoxyphenoxy group with a 2-methoxyphenyl group. Adds a trifluoromethyl (-CF₃) group at position 5 on the pyrazole ring.
- Physicochemical Properties :
- Implications : The electron-withdrawing -CF₃ group may enhance metabolic stability and receptor affinity but increase toxicity risks.
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations:
Lipophilicity : Ethoxy and trifluoromethyl groups increase LogP, enhancing lipid solubility but risking bioavailability issues.
Biological Activity: The 3-methoxyphenoxy group in the target compound may improve selectivity for cannabinoid receptors compared to simpler phenoxy derivatives . Trifluoromethyl groups enhance binding affinity in some drug candidates but require careful toxicity profiling .
Biological Activity
5-Ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is C19H21N2O4, featuring several functional groups that contribute to its biological activity:
- Ethoxy Group : Enhances solubility and bioavailability.
- Pyrazole Ring : Known for diverse pharmacological properties.
- Methoxyphenoxy Moiety : Contributes to the compound's interaction with biological targets.
The unique combination of these groups allows the compound to exhibit various chemical reactivities and potential interactions with biological targets, influencing its efficacy in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Enzyme Modulation : The pyrazole moiety can modulate enzyme activities involved in inflammatory and tumorigenic pathways.
These interactions are crucial for understanding the compound's potential therapeutic effects.
Biological Activities
Research indicates that 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol exhibits notable biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through modulation of signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antioxidant Properties : Its structure suggests that it may scavenge free radicals, providing protective effects against oxidative stress.
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol in various biological assays:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assay | Exhibited significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7) at concentrations above 10 µM. |
| Inflammatory Model | Reduced TNF-alpha levels in macrophage cultures by approximately 30% compared to control groups. |
| Antioxidant Assay | Demonstrated a DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid. |
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the interactions of this compound with various biological targets. These studies indicate favorable binding affinities with enzymes involved in metabolic pathways, supporting its observed biological activities.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 5-Methoxy-2-(4-phenyloxymethyl)-1H-pyrazol-3-yl)phenol | Contains an additional methyl group on the pyrazole ring. | Noted for enhanced anti-inflammatory properties. |
| 4-Methoxyphenol | A simpler phenolic structure lacking complex heterocycles. | Primarily used as an antiseptic; limited therapeutic scope. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
